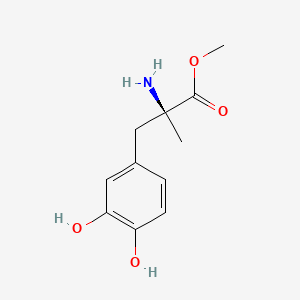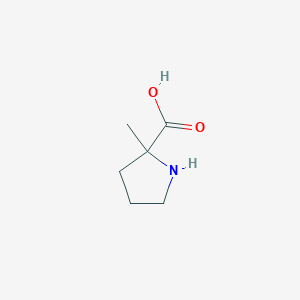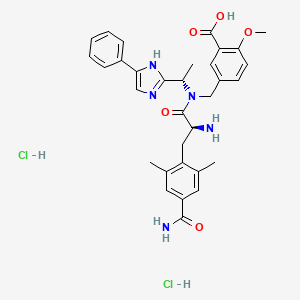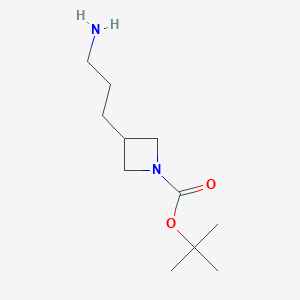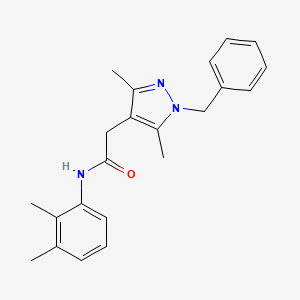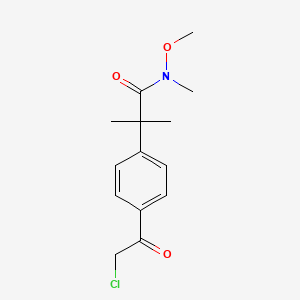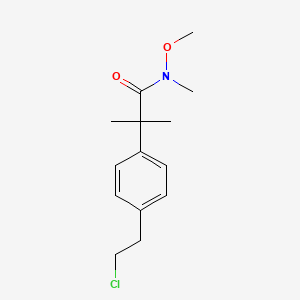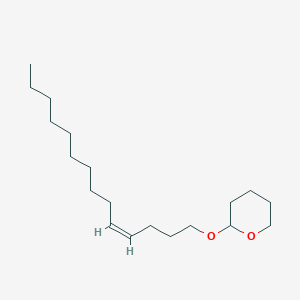
(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula. It may also include its role or function if it is commonly used in a particular field (e.g., medicine, agriculture).
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the type of reaction, the conditions required for the reaction, and the yield of the product.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure. This could include its stereochemistry, functional groups, and any interesting structural features.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes. This could include its reactivity, the type of reactions it undergoes, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties. This could include its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Cancer Treatment : A platinum compound, 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), showed promise in overcoming cisplatin resistance in cancer cells. It induced apoptosis through mechanisms different from cisplatin, suggesting potential in cancer treatment (Dietrich et al., 2008).
Steroid Chemistry : In steroid chemistry, stereoselective synthesis methods have been developed using derivatives like 2-(hepta-5,6-dien-1-yloxy)tetrahydro-2H-pyran. These methods have led to the synthesis of steroid derivatives with potential applications in inhibiting human topoisomerase I (D’yakonov et al., 2015).
Insect Attractants : A study utilized allylic ethylation of 2-((E)-dodec-2-en-4-yloxy)tetrahydro-2H-pyran to synthesize (1R/S,7R)-1,7-dimethylnonyl propanoate, an attractant for the Western corn rootworm. This showcases the application of such compounds in developing insect attractants (Isakov & Kulinkovich, 2008).
Pyrolysis Studies : Pyrolysis kinetics and mechanisms of derivatives like 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes have been studied, providing insights into their behavior under high temperature, which could be relevant in material science and chemical engineering (Álvarez-Aular et al., 2018).
Chemical Synthesis : Various compounds, including 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), are synthesized using (Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran derivatives. These compounds have significant implications in medicinal chemistry, as shown in several studies (Dietrich et al., 2008), (D’yakonov et al., 2015).
Safety And Hazards
This would involve a study of the compound’s safety and hazards. This could include its toxicity, flammability, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications, modifications that could be made to the compound to improve its properties, and unanswered questions about the compound that could be the focus of future research.
I hope this general approach is helpful. If you have any specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
2-[(Z)-tetradec-4-enoxy]oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h10-11,19H,2-9,12-18H2,1H3/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJCREXNXKVMFX-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CCCOC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(Tetradec-4-en-1-yloxy)tetrahydro-2H-pyran | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-N-[4-methyl-2-(4-methyl-1-piperidinyl)-6-quinolinyl]-γ-oxo-1-piperazinebutanamide](/img/no-structure.png)
